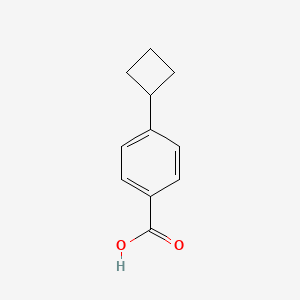

4-Cyclobutylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXSFFCOYUIJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298927 | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-70-1 | |

| Record name | 3158-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cyclobutylbenzoic Acid and Its Derivatives

Strategic Approaches for Carboxylic Acid Synthesis Relevant to 4-Cyclobutylbenzoic Acid

The synthesis of the carboxylic acid functional group is a cornerstone of organic chemistry. For a molecule like this compound, this can be achieved through various methods, including the interconversion of other functional groups or by direct oxidation.

Nucleophilic Acyl Substitution Strategies for Functional Group Interconversions

Nucleophilic acyl substitution is a fundamental class of reactions for interconverting carboxylic acid derivatives. pearson.comjove.com These reactions proceed through a common mechanism involving the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. jove.comuomustansiriyah.edu.iq The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being the most reactive and amides the least. pearson.com

In the context of synthesizing this compound, a precursor such as an ester, amide, or nitrile attached to the 4-cyclobutylphenyl moiety could be hydrolyzed to the desired carboxylic acid. pearson.com For instance, the hydrolysis of a methyl or ethyl ester of this compound under acidic or basic conditions (saponification) would yield the carboxylate, which upon acidification, gives the final product. uomustansiriyah.edu.iqmasterorganicchemistry.com

| Starting Material | Reagent(s) | Product |

| 4-Cyclobutylbenzoyl chloride | H₂O | This compound |

| Methyl 4-cyclobutylbenzoate | H₃O⁺ or OH⁻, then H₃O⁺ | This compound |

| 4-Cyclobutylbenzamide | H₃O⁺ or OH⁻, then H₃O⁺ | This compound |

| 4-Cyclobutylbenzonitrile | H₃O⁺ or OH⁻, then H₃O⁺ | This compound |

This table outlines potential nucleophilic acyl substitution reactions for the synthesis of this compound.

The direct conversion of a carboxylic acid to other derivatives is also a vital synthetic tool. For example, treatment of a carboxylic acid with thionyl chloride (SOCl₂) can produce the corresponding acid chloride. libretexts.org This highly reactive intermediate can then be converted to esters or amides. uomustansiriyah.edu.iq While the direct conversion of a carboxylic acid to an amide is challenging due to acid-base reactions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation. libretexts.org

Oxidation Methods for Carboxylic Acid Formation

A common and effective method for preparing benzoic acids is the oxidation of alkylbenzenes. savemyexams.com This reaction is particularly useful if a precursor like 4-cyclobutyltoluene is available. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used. libretexts.orgquora.comyoutube.com The reaction requires the presence of at least one benzylic hydrogen on the alkyl group. libretexts.orgyoutube.com Regardless of the length of the alkyl chain, it is oxidized down to a carboxylic acid group attached directly to the aromatic ring. libretexts.org

The general reaction is as follows: C₆H₅-R → C₆H₅-COOH (in the presence of a strong oxidizing agent)

| Oxidizing Agent | Conditions |

| Potassium permanganate (KMnO₄) | Hot, alkaline solution, followed by acidification savemyexams.comquora.com |

| Chromic acid (H₂CrO₄) | Often generated in situ from sodium dichromate and sulfuric acid youtube.com |

This table summarizes common oxidizing agents for the conversion of alkylbenzenes to benzoic acids.

Targeted Synthesis of the Cyclobutyl Moiety

The construction of the four-membered cyclobutane (B1203170) ring is a significant challenge in organic synthesis due to ring strain. However, several reliable methods have been developed.

Cycloaddition Reactions for Cyclobutane Ring Construction

[2+2] cycloaddition reactions are a primary method for forming cyclobutane rings. organicreactions.orgnih.gov These reactions involve the joining of two molecules containing double or triple bonds to form a four-membered ring. baranlab.org Photochemical [2+2] cycloadditions, where one of the alkene components is excited by UV or visible light, are particularly common. acs.org Thermal [2+2] cycloadditions are also possible, especially with highly reactive alkenes like allenes or ketenes. organicreactions.orgnih.gov For instance, the reaction of an allenoate with a terminal alkene can produce 1,3-substituted cyclobutanes in high yield. nih.gov

Stereoselective Synthesis of Substituted Cyclobutanes

Achieving stereocontrol in the synthesis of substituted cyclobutanes is crucial for many applications. Recent advancements have focused on developing stereoselective methods. One notable approach is the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. nih.govntu.ac.ukacs.orgnih.gov This method, which proceeds through a radical pathway involving a nitrogen extrusion process, allows for the stereospecific formation of cyclobutanes with multiple stereocenters. nih.govntu.ac.ukacs.orgnih.gov Various organocatalyzed and metal-free methodologies are also being explored to achieve enantioselective [2+2] cycloadditions. mdpi.com

Coupling Reactions for Aromatic-Cyclobutyl Linkage

Connecting the cyclobutyl group to the aromatic ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Aryl halides or triflates are common starting materials for these reactions. For instance, a 4-halobenzoic acid derivative can be coupled with a cyclobutyl organometallic reagent. Several well-established coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a cyclobutylboronic acid or its ester) with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgyoutube.com The reaction typically requires a base to activate the organoboron species. organic-chemistry.orglibretexts.org Recent developments have expanded the scope to include the coupling of potassium cyclobutyltrifluoroborate (B12209022) with aryl chlorides. nih.gov

Negishi Coupling: This method utilizes a palladium or nickel catalyst to couple an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, and the reaction tolerates a wide range of functional groups. wikipedia.orgnih.govycdehongchem.com This reaction is effective for forming C(sp³)–C(sp²) bonds, making it suitable for coupling a cyclobutylzinc halide with an aryl bromide or chloride. organic-chemistry.org

Kumada Coupling: As the first reported transition metal-catalyzed cross-coupling reaction, the Kumada coupling employs a nickel or palladium catalyst to couple a Grignard reagent (organomagnesium halide) with an organohalide. organic-chemistry.orgchemistryviews.org This method is economically advantageous as it uses readily available Grignard reagents. organic-chemistry.orgresearchgate.netorgsyn.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Cyclobutylboronic acid/ester or trifluoroborate | Palladium complex wikipedia.orglibretexts.org | Mild conditions, high functional group tolerance, stable reagents nih.gov |

| Negishi | Cyclobutylzinc halide | Palladium or Nickel complex wikipedia.org | High reactivity, good functional group tolerance wikipedia.orgycdehongchem.com |

| Kumada | Cyclobutylmagnesium halide (Grignard) | Nickel or Palladium complex organic-chemistry.org | Utilizes readily available and highly reactive Grignard reagents chemistryviews.orgnih.gov |

This table compares key cross-coupling reactions for the formation of the aromatic-cyclobutyl bond.

Cross-Coupling Methodologies for Aryl-Cyclobutyl Bond Formation

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, has been successfully applied to the synthesis of arylcyclobutanes. A notable advancement in this area is the use of potassium cyclobutyltrifluoroborate as the cyclobutylating agent. This air- and moisture-stable reagent offers advantages over the more sensitive cyclobutylboronic acids.

The coupling of potassium cyclobutyltrifluoroborate with various aryl chlorides, catalyzed by a palladium acetate (B1210297)/XPhos system, proceeds in moderate to excellent yields. However, the reaction is not without its challenges. The increased sp³ character of the carbon-boron bond in cyclobutyl organometallics can make transmetalation to the palladium center more difficult compared to their sp² counterparts. Furthermore, the potential for β-hydride elimination from the diorganopalladium intermediate presents a competing reaction pathway that can lower the desired product yield. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to mitigate these challenges and achieve high efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides

| Aryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chloroanisole | 1-Cyclobutyl-4-methoxybenzene | 75 |

| 4-Chlorotoluene | 1-Cyclobutyl-4-methylbenzene | 82 |

| Methyl 4-chlorobenzoate | Methyl 4-cyclobutylbenzoate | 68 |

Data compiled from representative literature on Suzuki-Miyaura couplings involving cyclobutyltrifluoroborates.

The Negishi coupling, which utilizes an organozinc reagent as the nucleophilic partner, is another powerful tool for the formation of aryl-cyclobutyl bonds. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the organozinc species and subsequent reductive elimination to afford the coupled product. Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases.

For the synthesis of this compound precursors, a Negishi coupling would typically involve the reaction of a cyclobutylzinc halide with a 4-halobenzoic acid derivative. The choice of catalyst and ligand is critical to ensure high yields and selectivity. Modern biarylphosphine ligands have been shown to be particularly effective in promoting the coupling of secondary alkylzinc reagents with aryl halides, minimizing side reactions such as β-hydride elimination.

Direct C-H Functionalization Strategies for Cyclobutyl Aromatic Systems

Direct C-H functionalization represents a more atom-economical and step-efficient approach to the synthesis of cyclobutyl aromatic systems, as it circumvents the need for pre-functionalized starting materials such as organohalides and organometallic reagents. These methods involve the direct activation and subsequent reaction of a C-H bond on either the aromatic ring or the cyclobutane moiety.

Rhodium(II) catalysts have shown promise in the C-H functionalization of arylcyclobutanes. By carefully selecting the catalyst and reaction conditions, it is possible to achieve regioselective functionalization at either the C1 (benzylic) or C3 position of the cyclobutane ring. This selectivity is often dictated by the steric and electronic properties of the catalyst's ligands.

Palladium-catalyzed C-H functionalization has also been extensively explored. A common strategy involves the use of a directing group on the substrate to guide the catalyst to a specific C-H bond. For instance, an aminoquinoline directing group has been employed for the palladium-catalyzed arylation of C(sp³)–H bonds within a cyclobutane ring.

A particularly relevant approach for the synthesis of this compound is the transannular C-H arylation of cyclobutane carboxylic acids. This methodology allows for the direct introduction of an aryl group onto the cyclobutane ring, guided by the carboxylic acid functionality. While this method primarily functionalizes the cyclobutane ring, related strategies focusing on the arylation of the aromatic C-H bond directed by a substituent are under active investigation. The direct para-C-H cyclobutylation of benzoic acid or its derivatives remains a challenging yet highly desirable transformation that would significantly streamline the synthesis of the target molecule.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key considerations include maximizing atom economy, selecting safer solvents, and minimizing waste generation.

Atom Economy and Efficiency in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Cross-coupling reactions, while powerful, can have varying atom economies depending on the specific reagents used. For example, in a Suzuki-Miyaura coupling to form this compound from 4-bromobenzoic acid and cyclobutylboronic acid, the theoretical atom economy can be calculated as follows:

Reaction: C₇H₅BrO₂ + C₄H₉BO₂ → C₁₁H₁₂O₂ + H₃BO₃ + HBr

Molecular Weights:

4-Bromobenzoic acid (C₇H₅BrO₂): 201.02 g/mol

Cyclobutylboronic acid (C₄H₉BO₂): 99.91 g/mol

this compound (C₁₁H₁₂O₂): 176.21 g/mol

Atom Economy Calculation: (Molecular weight of desired product) / (Sum of molecular weights of all reactants) x 100% (176.21) / (201.02 + 99.91) x 100% = 58.5%

This calculation highlights that a significant portion of the reactant atoms end up as byproducts (boric acid and hydrobromic acid). In contrast, direct C-H functionalization approaches, which ideally only produce a small byproduct like water or hydrogen gas, can offer significantly higher atom economies.

Another important metric is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process. For many cross-coupling reactions, the E-factor can be high due to the use of stoichiometric bases, solvents, and the generation of salt byproducts.

Solvent Selection and Waste Minimization in Synthetic Protocols

Solvent selection plays a critical role in the sustainability of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Green solvent selection guides prioritize solvents based on their safety, health, and environmental profiles. For the synthesis of this compound via cross-coupling, traditional solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are often used. Greener alternatives could include more benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems, depending on the specific catalytic system's compatibility.

Waste minimization strategies focus on reducing the generation of byproducts and simplifying purification procedures. The use of recyclable catalysts, particularly those immobilized on solid supports or magnetic nanoparticles, can significantly reduce waste by allowing for easy separation and reuse of the expensive and often toxic heavy metal catalyst. Furthermore, designing processes that operate in solvent-free conditions or in recyclable solvent systems can dramatically decrease the environmental footprint of the synthesis. For instance, performing Suzuki-Miyaura reactions in water with a water-soluble ligand and catalyst can facilitate product separation and catalyst recycling.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyclobutylbenzoic Acid Derivatives

Detailed Mechanisms of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. This process allows for the interconversion of various carboxylic acid derivatives, including esters and amides.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For 4-cyclobutylbenzoic acid, this can be achieved through several pathways, most notably the Fischer esterification and methods involving activated esters.

Fischer Esterification: This is a classic acid-catalyzed esterification method. masterorganicchemistry.comorganic-chemistry.org It involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comwvu.edu The reaction is an equilibrium process. organic-chemistry.orglibretexts.org To drive the equilibrium towards the product (the ester), either a large excess of the alcohol is used, or the water generated during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus. wvu.edulibretexts.orgmasterorganicchemistry.com

The mechanism proceeds in several reversible steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Activated Ester Pathways: To achieve esterification under milder conditions and avoid the use of strong acids, this compound can be first converted into a more reactive intermediate, known as an activated ester. organic-chemistry.orgrsc.org This is particularly useful for sensitive substrates. One common method involves the use of coupling reagents. For example, treating the carboxylic acid with triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a base like triethylamine (B128534) (Et₃N) can generate an acyl iodide intermediate, which readily reacts with alcohols. organic-chemistry.org Another approach is to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with an alcohol. organic-chemistry.orgrsc.org These methods avoid the production of water and are generally not reversible. organic-chemistry.org

| Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, TsOH) | Heat, often with water removal | Reversible equilibrium reaction. libretexts.org |

| Activated Ester (via PPh₃/I₂) | Alcohol, PPh₃, I₂, Et₃N | Room Temperature | Mild conditions, avoids strong acids. organic-chemistry.org |

Amides of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. Direct reaction is typically not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the carboxylic acid must first be "activated." peptide.comnih.gov This is commonly achieved using coupling reagents. peptide.comsigmaaldrich.com

The most prevalent method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). youtube.compeptide.com The mechanism for DCC coupling proceeds as follows:

Activation of Carboxylic Acid: The carboxylate oxygen of this compound attacks the central carbon of DCC. A proton transfer follows, forming a highly reactive O-acylisourea intermediate. youtube.com

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The O-acylisourea portion is an excellent leaving group.

Product Formation: The leaving group departs as a stable urea (B33335) byproduct (dicyclohexylurea, DCU), and the desired amide is formed. youtube.com

To suppress potential side reactions and minimize racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com HOBt can react with the O-acylisourea intermediate to form an active HOBt ester, which is less prone to side reactions and efficiently reacts with the amine. peptide.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.compeptide.comiris-biotech.de These reagents also work by converting the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile. peptide.comsigmaaldrich.com

| Coupling Reagent Class | Examples | Byproduct | Notes |

| Carbodiimides | DCC, DIC, EDC | Substituted Urea | Widely used; DCC byproduct is poorly soluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | HMPA (from BOP), Phosphine Oxide | High efficiency; BOP is toxic. iris-biotech.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Tetramethylurea | Fast reactions, low racemization. sigmaaldrich.compeptide.com |

Hydrolysis is the reverse of esterification or amidation, where an ester or amide derivative of this compound is cleaved back to the parent carboxylic acid by reaction with water. chemguide.co.ukchemguide.co.uk The reaction can be catalyzed by either acid or base. wikipedia.orgjk-sci.comlibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism for the acid-catalyzed hydrolysis of a 4-cyclobutylbenzoate ester is the microscopic reverse of the Fischer esterification. masterorganicchemistry.comwikipedia.org The reaction is an equilibrium, and an excess of water is used to drive it toward the carboxylic acid and alcohol products. chemguide.co.ukwikipedia.org

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen.

Elimination: The alcohol (the leaving group) is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated to give this compound and regenerate the acid catalyst.

Acid-catalyzed hydrolysis of amides follows a similar pathway, but the reaction is generally not reversible because the final step involves the protonation of the liberated amine by the acidic medium, rendering it non-nucleophilic. youtube.com

Base-Promoted Hydrolysis (Saponification): Hydrolysis under basic conditions is an irreversible process. chemguide.co.ukjk-sci.com For a 4-cyclobutylbenzoate ester, the mechanism is:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. jk-sci.com

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide ion (⁻OR) as the leaving group.

Deprotonation: The alkoxide ion is a strong base and immediately deprotonates the newly formed this compound in an irreversible acid-base reaction. This forms the carboxylate salt and the alcohol. jk-sci.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid. jk-sci.com

For amides, base-promoted hydrolysis is also possible but often requires more forcing conditions (e.g., prolonged heating) because the amide anion (⁻NR₂) is a much poorer leaving group than an alkoxide ion. chemistrysteps.comallen.in The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid by the strongly basic amide anion that is expelled. chemistrysteps.com

Reduction Chemistry of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. libretexts.orgsavemyexams.com Therefore, any aldehyde formed would be immediately reduced further to the alcohol. savemyexams.comchemguide.co.uk To stop the reduction at the aldehyde stage, the reactivity of the carboxylic acid must be modified, or a less reactive hydride donor must be used.

One common strategy is to first convert this compound into a more reactive derivative, such as an acid chloride or an ester. libretexts.orgchemistrysteps.com These derivatives can then be reduced to aldehydes using milder, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures (e.g., -78 °C). libretexts.org Another approach involves the in-situ formation of a silyl (B83357) ester using trimethylsilyl (B98337) chloride (TMSCl), which can then be reduced to the aldehyde with DIBAL. chemistrysteps.com

| Target Product | Reagent(s) | Key Conditions | Notes |

| Primary Alcohol | 1. LiAlH₄ 2. H₃O⁺ | Anhydrous ether (THF, Et₂O) | Strong, non-selective reducing agent. chemistrysteps.comsaskoer.ca |

| Primary Alcohol | 1. BH₃·THF 2. H₃O⁺ | THF | Borane is another effective reagent. chemistrysteps.com |

| Aldehyde | 1. Convert to Ester/Acid Chloride 2. DIBAL-H or LiAlH(Ot-Bu)₃ 3. H₃O⁺ | Low Temperature (-78 °C) | Indirect method; stops reduction at the aldehyde. libretexts.org |

The mechanism of reduction with complex metal hydrides like LiAlH₄ involves the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgsaskoer.ca

For the reduction of this compound with LiAlH₄, the mechanism is as follows: libretexts.orgchemistrysteps.comlibretexts.org

Deprotonation: LiAlH₄ is a strong base, and the first step is an acid-base reaction where a hydride deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate salt and releasing hydrogen gas. chemistrysteps.comorganicchemistrytutor.com

Coordination and First Hydride Delivery: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate, activating it. A hydride is then delivered to the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Elimination: The tetrahedral intermediate collapses, eliminating an OAl-H₂ species (a good leaving group) to form 4-cyclobutylbenzaldehyde. chemistrysteps.comorganicchemistrytutor.com

Second Hydride Delivery: The aldehyde intermediate is highly reactive and is immediately attacked by another equivalent of hydride from an aluminum hydride species. saskoer.caorganicchemistrytutor.com This forms a tetrahedral alkoxide intermediate.

Workup: An acidic aqueous workup is performed to protonate the aluminum alkoxide salt, yielding the final primary alcohol product, (4-cyclobutylphenyl)methanol. saskoer.ca

The key to this process is that the initial carboxylic acid is converted to an aldehyde in situ, which is then rapidly reduced. chemistrysteps.com The inability to isolate the aldehyde is due to its higher reactivity compared to the starting carboxylate salt. chemistrysteps.com Selective reducing agents like DIBAL-H are bulkier and less reactive, which, especially at low temperatures, allows for the reaction to be stopped after the first stage of reduction (aldehyde formation) when starting from an ester or acid chloride. libretexts.org

Reactivity of the Cyclobutyl Ring

The cyclobutyl moiety, a four-membered carbocycle, imparts unique reactivity to this compound due to its inherent ring strain. nih.gov This strain, estimated to be around 26 kcal/mol for the parent cyclobutane (B1203170), is a driving force for reactions that can alleviate it. arxiv.org The reactivity of the cyclobutyl ring can be broadly categorized into reactions that lead to the opening of the ring and those that introduce new functional groups onto the ring system itself.

The significant ring strain energy within the cyclobutane ring makes it susceptible to ring-opening reactions under thermal or catalytic conditions. arxiv.org These reactions provide a pathway to release this strain, typically leading to the formation of more stable acyclic structures. For a derivative like this compound, such reactions would involve the cleavage of one of the C-C bonds within the cyclobutyl group.

Thermally induced ring-opening of cyclobutanes proceeds through a biradical mechanism. arxiv.org The initiation step involves the homolytic cleavage of a C-C bond in the ring, forming a tetramethylene biradical intermediate. This intermediate can then undergo further reactions, such as fragmentation. For instance, the thermal decomposition of cyclobutane itself primarily yields two molecules of ethylene. arxiv.org In the context of this compound, a plausible ring-opening pathway could lead to the formation of a butenyl-substituted benzoic acid derivative. The activation enthalpy for the ring opening of cyclobutane is significantly lower than that for C-C bond dissociation in a linear alkane, a direct consequence of the release of ring strain in the transition state. arxiv.org

Catalytic methods, often employing transition metals, can facilitate ring-opening under milder conditions. These reactions provide alternative, lower-energy pathways for C-C bond cleavage. While specific studies on this compound are not prevalent, related transformations of other cyclobutane derivatives suggest that catalysts can control the regioselectivity of the ring-opening process.

Table 1: Comparison of Activation Enthalpies (ΔH≠) for C-C Bond Cleavage

| Compound | Reaction Type | Activation Enthalpy (ΔH≠) (kcal/mol) | Reference |

| Cyclobutane | Ring Opening | ~62.7 | arxiv.org |

| Linear Alkane (e.g., Butane) | C-C Bond Dissociation | ~86.3 | arxiv.org |

Beyond ring-opening, the C-H bonds of the cyclobutyl ring can be targeted for functionalization. This approach preserves the four-membered ring structure, which is an increasingly sought-after scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled the direct conversion of C(sp³)–H bonds into new C-C or C-heteroatom bonds.

Palladium-catalyzed C–H arylation has proven to be highly effective for cyclobutane systems. acs.org Studies on substrates containing a cyclobutane ring have shown that these reactions can proceed with high efficiency and diastereoselectivity. acs.org For a molecule like this compound, directing groups could be used to control which C-H bonds on the cyclobutyl ring are functionalized. For example, if the carboxylic acid were temporarily converted into an appropriate directing group, it could guide a palladium catalyst to functionalize the C-H bonds at the 2- or 3-positions of the cyclobutyl ring. This strategy allows for the synthesis of complex, multi-substituted cyclobutane derivatives from relatively simple precursors. nih.govresearchgate.net

Table 2: Representative C-H Functionalization Reactions on a Cyclobutyl Scaffold

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

| C-H Arylation | Iodobenzene | Pd(OAc)₂ | Bis-phenylated cyclobutane | acs.org |

| C-H Arylation | 4-Iodotoluene | Pd(OAc)₂ | Bis-(p-tolyl)cyclobutane | acs.org |

| C-H Arylation | N-Tosyl Indole | Pd(OAc)₂ | Bis-indolyl cyclobutane | acs.org |

Electrophilic Aromatic Substitution on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the electronic effects of the two existing substituents: the cyclobutyl group and the carboxylic acid group. These two groups exert opposing influences on the reactivity and regioselectivity of the reaction. wikipedia.orgmasterorganicchemistry.com

Cyclobutyl Group : Alkyl groups, including cyclobutyl, are electron-donating groups (EDG) through an inductive effect (+I). wikipedia.org They activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orgyoutube.com

Carboxylic Acid Group (-COOH) : The carboxylic acid group is a powerful electron-withdrawing group (EWG) due to both inductive (-I) and resonance (-M) effects. quora.com It deactivates the aromatic ring, making it significantly less reactive towards electrophiles. This deactivating nature directs incoming electrophiles to the meta position. quora.comorganicchemistrytutor.com

Table 3: Directing Effects of Substituents on the Benzoic Acid Core

| Position | Relation to Cyclobutyl Group | Relation to Carboxylic Acid Group | Combined Effect | Predicted Outcome |

| 2, 6 | meta | ortho | Deactivated by -COOH | Minor Product |

| 3, 5 | ortho | meta | Activated by Cyclobutyl, Directed by -COOH | Major Product |

Computational Probing of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms, transition states, and energy profiles of the reactions involving this compound derivatives. rsc.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CBS-QB3, CCSD(T)) can be employed to model the reactivity of both the cyclobutyl ring and the aromatic core. arxiv.orgbeilstein-journals.orgresearchgate.net

For the ring-opening of the cyclobutyl group , computational studies can accurately predict the activation energies and geometries of the transition states. arxiv.orgopenmopac.net Calculations for cyclobutane have shown that the transition state for ring-opening involves the elongation of one C-C bond, leading to a biradical intermediate. arxiv.org These models can quantify the amount of ring strain released during the activation process, confirming that this is a primary driver for the reaction. arxiv.org

In the case of electrophilic aromatic substitution , computational analysis can be used to model the stability of the different possible sigma-complex (Wheland) intermediates that can be formed upon attack by an electrophile. By calculating the relative energies of the intermediates corresponding to ortho, meta, and para attack (relative to a specific substituent), the observed regioselectivity can be explained and predicted. beilstein-journals.org For this compound, these calculations would confirm that the intermediate for substitution at the 3- and 5-positions is the most stable, leading to the observed meta-directing effect of the carboxyl group.

Furthermore, these computational methods can explore the reaction pathways for the C-H functionalization of the cyclobutyl ring, helping to understand the role of the catalyst and directing groups in determining the reaction's selectivity and efficiency. rsc.org

Table 4: Hypothetical Computational Parameters for Ring Opening of the Cyclobutyl Group

| Parameter | Description | Method Example | Predicted Value |

| ΔG≠ | Gibbs Free Energy of Activation | DFT (e.g., M06-2X) | High, indicating need for thermal input |

| Transition State Geometry | Structure at the peak of the energy profile | Saddle Point Calculation | Elongated C-C bond in the cyclobutyl ring |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction | Ab initio (e.g., CBS-QB3) | Negative, indicating an exothermic process |

Advanced Spectroscopic Characterization of 4 Cyclobutylbenzoic Acid and Its Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual nuclei.

Multi-Dimensional NMR for Complex Structure Elucidation

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unraveling the complex spin systems within 4-Cyclobutylbenzoic acid. usask.calibretexts.org These experiments establish correlations between nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal the coupling network within the cyclobutyl ring and the aromatic protons. usask.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. libretexts.org This is crucial for assigning the signals of the cyclobutyl and aromatic methine and methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms (typically 2-4 bonds). libretexts.org This technique is invaluable for connecting the cyclobutyl substituent to the benzoic acid moiety, for instance, by showing a correlation between the protons on the cyclobutyl carbon attached to the ring and the quaternary aromatic carbon.

These multi-dimensional approaches provide a robust framework for the complete assignment of the NMR spectra, confirming the connectivity of the molecular structure. iaea.orgnih.gov

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) spectroscopy provides critical information about the molecule's conformation and packing in the solid phase. mst.eduwarwick.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR under magic-angle spinning (MAS) can reveal details about the local structure and intermolecular interactions. mst.eduwarwick.ac.uk

For this compound, ssNMR can be used to:

Determine the conformation of the cyclobutyl ring, which can adopt different puckered geometries.

Investigate the hydrogen bonding network formed by the carboxylic acid groups in the crystalline state. smolecule.com

Identify the presence of different polymorphs, which would exhibit distinct chemical shifts and peak multiplicities.

The use of techniques like cross-polarization (CP) enhances the signal of low-abundance nuclei like ¹³C, making these studies more feasible. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~12-13 | ~170-180 |

| Aromatic CH (ortho to COOH) | ~8.0 | ~130 |

| Aromatic CH (meta to COOH) | ~7.4 | ~128 |

| Aromatic C (ipso to COOH) | - | ~132 |

| Aromatic C (ipso to Cyclobutyl) | - | ~150 |

| Cyclobutyl CH (alpha to ring) | ~3.6 | ~45 |

| Cyclobutyl CH₂ (beta to ring) | ~2.2 | ~26 |

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mdpi.com The resulting spectrum displays characteristic bands corresponding to specific functional groups.

For this compound, key FTIR absorptions include:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer, a hallmark of intermolecular hydrogen bonding. researchgate.net

A strong, sharp absorption around 1700-1680 cm⁻¹ attributed to the C=O (carbonyl) stretch of the carboxylic acid. smolecule.comresearchgate.net

Several peaks in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

Bands in the 3000-2850 cm⁻¹ range from the C-H stretching of the cyclobutyl group.

Characteristic C-H bending and other skeletal vibrations in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 2: Characteristic FTIR Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Cyclobutyl) | 3000-2850 | Medium |

| C=O Stretch (Carbonyl) | 1700-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong |

Raman Spectroscopy for Vibrational Modes and Polymorph Identification

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light from a molecule. horiba.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations.

Key Raman scattering signals for this compound would include:

Strong peaks corresponding to the aromatic ring breathing modes.

Vibrations associated with the cyclobutyl ring, including ring puckering and C-C stretching modes.

The C=O stretching vibration, which is also observable in the Raman spectrum.

Raman spectroscopy is an excellent tool for identifying polymorphs, as different crystal packing arrangements will lead to distinct lattice vibrations (phonons) in the low-frequency region of the spectrum (typically below 200 cm⁻¹). horiba.comnist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. bioanalysis-zone.commsu.edu This technique can readily distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

The chemical formula of this compound is C₁₁H₁₂O₂. smolecule.com Its exact mass can be calculated with high precision. Upon ionization, typically by electron impact (EI), the molecule undergoes characteristic fragmentation, providing further structural information. uni-saarland.de

Table 3: Predicted Fragmentation Pattern of this compound in Mass Spectrometry

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺˙ (Molecular Ion) | - |

| 159 | [C₁₁H₁₁O]⁺ | Loss of OH radical |

| 148 | [C₁₀H₁₂]⁺˙ | Loss of CO₂ |

| 131 | [C₉H₇O]⁺ | Loss of COOH radical |

| 121 | [C₇H₅O₂]⁺ | Loss of C₄H₇ (cyclobutyl radical) |

| 105 | [C₇H₅O]⁺ | Loss of C₄H₇ and CO |

The fragmentation pattern, combined with the accurate mass measurement, provides unequivocal confirmation of the structure of this compound. uni-saarland.de

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within a molecule. biocompare.comtechnologynetworks.com UV-Vis spectroscopy measures the wavelengths of light absorbed by the sample, which corresponds to the energy required to promote electrons to higher energy states. technologynetworks.com Fluorescence spectroscopy, on the other hand, measures the light emitted as electrons return to their ground state. core.ac.uk

For this compound, the benzoic acid moiety is the primary chromophore responsible for its UV absorption. The electronic transitions are influenced by the cyclobutyl group and the carboxylic acid functional group. In a non-polar solvent like cyclohexane, the absorption spectrum would be expected to show fine structure related to vibrational energy levels. In more polar solvents, these features may be broadened.

The fluorescence of this compound is expected to be influenced by factors such as solvent polarity and the presence of substituent groups. core.ac.uk The carboxylic acid group, being an electron-withdrawing group, can influence the fluorescence intensity. core.ac.uk The emission spectrum provides information about the energy difference between the excited and ground electronic states. The difference between the absorption and emission maxima is known as the Stokes shift, which can provide insights into the structural changes upon excitation. chemrxiv.org

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavenumber/Wavelength Range | Information Provided |

|---|---|---|

| UV-Vis Absorption | ~230-280 nm | Electronic transitions of the benzoic acid chromophore. |

Note: Specific absorption and emission maxima would require experimental measurement.

The combination of UV-Vis and fluorescence spectroscopy provides a comprehensive picture of the electronic structure and excited-state dynamics of this compound. biocompare.com UV-Vis can be used to determine the optimal excitation wavelength for fluorescence experiments. biocompare.com

Hyphenated Spectroscopic Techniques for Purity Assessment and Mixture Analysis

To ensure the purity of a compound and to analyze it within complex mixtures, hyphenated spectroscopic techniques are indispensable. nih.govrsc.org These methods combine a separation technique, like gas chromatography (GC) or liquid chromatography (LC), with a detection technique, such as mass spectrometry (MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound by GC-MS, derivatization is often necessary to convert the polar carboxylic acid into a more volatile ester or silyl (B83357) derivative. uoguelph.caunipi.it This process increases the thermal stability and improves the chromatographic peak shape. uoguelph.ca The gas chromatograph separates the derivatized this compound from other volatile components in a sample based on their boiling points and interactions with the column's stationary phase. metbio.net The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov This allows for the confirmation of the compound's identity by comparing its mass spectrum to a library of known spectra. phcogj.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound, often without the need for derivatization. rsc.orgmeasurlabs.com In LC-MS, the sample is first separated by liquid chromatography, which can handle a wide range of polarities. nih.govnih.gov The eluent from the LC column is then introduced into the mass spectrometer. This technique offers high sensitivity and is ideal for detecting trace amounts of substances. measurlabs.com LC-MS can be used for both qualitative and quantitative analysis, making it a valuable tool for purity assessment and determining the concentration of this compound in various matrices. rsc.orgmdpi.com

Table 2: Hyphenated Techniques for the Analysis of this compound

| Technique | Sample Preparation | Information Obtained |

|---|---|---|

| GC-MS | Derivatization to an ester or silyl derivative is typically required. uoguelph.caunipi.it | Identification of volatile impurities and confirmation of the structure of this compound through its mass spectrum. |

These hyphenated techniques provide a high degree of confidence in the purity and identity of this compound, which is crucial for research and quality control.

Advanced Spectroscopic Techniques for Intermolecular Interactions

The study of intermolecular interactions, such as hydrogen bonding, is critical to understanding the physical and chemical properties of this compound in its condensed phases. Advanced spectroscopic techniques provide detailed insights into these interactions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful for probing the vibrational modes of molecules, which are sensitive to intermolecular forces. mdpi.com In the solid state and in concentrated solutions, this compound molecules are expected to form hydrogen-bonded dimers through their carboxylic acid groups. libretexts.org This dimerization leads to characteristic changes in the IR and Raman spectra.

Specifically, the O-H stretching vibration of the carboxylic acid, which appears as a sharp band in the gas phase, becomes a very broad and intense absorption in the IR spectrum of the dimer, typically in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration also shifts to a lower frequency (around 1710 cm⁻¹ for the dimer compared to ~1760 cm⁻¹ for the monomer) due to the weakening of the carbonyl bond upon hydrogen bond formation. libretexts.orguobabylon.edu.iq Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. nih.gov

X-ray Crystallography

Table 3: Advanced Spectroscopic Techniques for Intermolecular Interactions

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Evidence of hydrogen bonding through broadening of the O-H stretch and shifting of the C=O stretch. libretexts.orglibretexts.org |

| Raman Spectroscopy | Complements IR data, provides information on symmetric vibrations and molecular framework. nih.gov |

These advanced techniques are crucial for a complete understanding of the structure and behavior of this compound at the molecular level.

Theoretical and Computational Investigations of 4 Cyclobutylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govnih.gov It provides a balance between accuracy and computational cost, making it suitable for molecules of this size.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within 4-Cyclobutylbenzoic acid. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability. nih.govresearchgate.net

Geometry Optimization: A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, also known as the equilibrium structure. nih.gov For this compound, this process would precisely calculate the bond lengths, bond angles, and dihedral angles for its most stable arrangement. Studies on similar molecules like 4-formylbenzoic acid and 4-mercaptobenzoic acid have successfully used DFT methods, such as B3LYP with a 6-311++G(**) basis set, to achieve results that correlate well with experimental data. nih.govnih.gov

The table below outlines the key geometric parameters that would be determined in a typical DFT geometry optimization of this compound.

| Parameter Type | Specific Bonds/Angles | Description |

| Bond Lengths | C=O, C-O, O-H (Carboxyl) | Defines the geometry of the carboxylic acid group. |

| C-C (Aromatic Ring) | Determines the structure of the benzene (B151609) ring. | |

| C-C (Cyclobutyl Ring) | Defines the puckered structure of the cyclobutane (B1203170) moiety. | |

| C-C (Ring-Ring Linkage) | The length of the bond connecting the cyclobutyl and phenyl rings. | |

| Bond Angles | O=C-O (Carboxyl) | The angle within the carboxylic acid functional group. |

| C-C-C (Aromatic Ring) | Angles defining the hexagonal shape of the benzene ring. | |

| C-C-C (Cyclobutyl Ring) | Internal angles of the cyclobutane ring, indicating ring strain. | |

| Dihedral Angles | C-C-C-C (Cyclobutyl Ring) | Describes the puckering of the cyclobutane ring. |

| C-C-C=O (Aromatic-Carboxyl) | Defines the rotational orientation of the carboxyl group relative to the phenyl ring. | |

| C-C-C-C (Aromatic-Cyclobutyl) | Defines the rotational orientation of the cyclobutyl group relative to the phenyl ring. |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. cdnsciencepub.comnih.gov Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate energy and property predictions than DFT, albeit at a significantly higher computational expense.

For a series of 4-substituted benzoic acids, ab initio calculations at the STO-3G level were used to derive theoretical substituent scales and analyze the nature of substituent effects on acid dissociation energies. cdnsciencepub.com Such high-accuracy calculations for this compound could yield precise values for its absolute energy, dipole moment, and polarizability. These methods are particularly valuable for benchmarking results from less computationally demanding methods like DFT. However, specific high-accuracy energy and property predictions for this compound are not readily found in existing literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is governed by the principles of classical mechanics, using force fields to describe the interactions between atoms.

Conformational Analysis in Solution and Gas Phase

The presence of the flexible cyclobutyl ring and the rotatable bond connecting it to the phenyl group means that this compound can exist in multiple conformations. The cyclobutane ring itself is not planar and exists in a puckered conformation to relieve ring strain. maricopa.edu Computational studies on the related cyclobutanecarboxylic acid have shown the existence of multiple stable conformers based on the orientation of the carboxyl group relative to the ring (equatorial vs. axial). researchgate.net

MD simulations can be used to explore the conformational landscape of this compound.

Gas Phase: In the gas phase, the simulations would reveal the intrinsic conformational preferences of an isolated molecule, free from solvent effects.

Simulation of Intermolecular Interactions and Aggregation Behavior

In condensed phases, molecules of this compound interact with one another. MD simulations are ideal for studying these intermolecular forces and the resulting aggregation behavior. The primary interaction for carboxylic acids is the formation of strong hydrogen bonds between the carboxyl groups of two molecules, typically leading to the formation of a stable dimer. researchgate.net

Simulations would model the dynamics of these hydrogen bonds, as well as weaker interactions such as van der Waals forces between the cyclobutyl groups and potential π-π stacking between the phenyl rings. researchgate.net By simulating a system containing many molecules of this compound in a solvent box, it is possible to observe the spontaneous formation of dimers and larger aggregates, providing insight into its self-assembly and solubility characteristics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are computational approaches that aim to correlate a molecule's structure with its physical, chemical, or biological properties. To conduct a QSAR study, a dataset containing the biological activities of a series of related compounds is required. nih.gov As no such dataset for this compound and its analogs is readily available, a specific QSAR model cannot be developed.

However, cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecular structure and are essential inputs for any potential QSAR model. researchgate.net The calculated values can be used to compare this compound to other compounds and to predict properties like solubility, lipophilicity, and potential drug-likeness.

The following table lists some of the key descriptor classes that would be calculated in a cheminformatics study of this compound.

| Descriptor Class | Examples | Information Provided |

| Constitutional | Molecular Weight, Atom Count | Basic information about the molecule's composition. |

| Topological | Wiener Index, Balaban Index | Describes the branching and connectivity of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Predicts hydrophobicity and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic properties and reactivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the size and shape of the molecule. |

These calculated descriptors form a molecular "fingerprint" that can be used in databases and predictive models to estimate the compound's behavior and potential activities.

Descriptor Calculation and Model Development

A foundational step in the computational analysis of any molecule is the calculation of its molecular descriptors. These numerical values, derived from the molecular structure, are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are instrumental in predicting the biological activity and physicochemical properties of compounds.

For this compound, a variety of descriptors could be calculated to build predictive models. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, providing insights into its size, shape, and degree of branching.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include information about the molecular surface area, volume, and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed electronic information such as orbital energies (HOMO and LUMO), partial charges, and dipole moments.

Once calculated, these descriptors could be used to develop QSAR or QSPR models using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. These models could then predict various properties of this compound and its derivatives, including their potential biological activities, solubility, and toxicity.

Table 1: Examples of Molecular Descriptors for this compound

| Descriptor Type | Descriptor Example | Potential Information Gained |

| Constitutional | Molecular Weight | Basic information about the size of the molecule. |

| Topological | Wiener Index | Information about the branching of the molecule. |

| Geometrical | Molecular Surface Area | Insights into the molecule's interaction with its environment. |

| Quantum-Chemical | HOMO-LUMO Gap | Indication of the molecule's chemical reactivity and stability. |

This table is illustrative and the actual values would need to be calculated using specialized software.

Virtual Screening and Lead Optimization

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Should this compound be identified as a hit compound from a high-throughput screen or have a known biological target, virtual screening could be employed to find analogs with improved activity.

The process would involve:

Target Preparation: Obtaining the 3D structure of the biological target, often from a protein data bank.

Ligand Library Preparation: Creating a database of 3D structures of compounds to be screened, which could include derivatives of this compound.

Molecular Docking: Using a docking program to predict the binding pose and affinity of each ligand in the active site of the target.

Scoring and Ranking: Ranking the ligands based on their predicted binding affinity and other criteria to select promising candidates for further experimental testing.

Following the identification of a lead compound, such as a derivative of this compound, lead optimization would be the next step. This iterative process uses computational methods to guide the chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools can predict how changes to the molecular structure will affect its binding to the target and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, density functional theory (DFT) and other quantum mechanical methods can be used to map out the potential energy surface of a reaction.

This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of these stationary points to understand the thermodynamics and kinetics of the reaction.

Transition State Analysis: Characterizing the geometry and vibrational frequencies of the transition state to confirm it as the highest energy point along the reaction coordinate connecting reactants and products.

By performing these calculations, researchers can gain a detailed understanding of the reaction pathway, predict the feasibility of a proposed reaction, and identify potential byproducts. This knowledge can be used to optimize reaction conditions to improve yield and selectivity.

Spectroscopic Property Predictions via Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of newly synthesized compounds. For this compound, these predictions can serve as a powerful complement to experimental data.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can aid in the assignment of experimental signals and the confirmation of the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This can help in identifying the characteristic functional groups present in the molecule and in interpreting the experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's electronic structure and its UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Potential Application |

| ¹H NMR | Chemical Shifts (ppm) | Assignment of proton signals in the experimental spectrum. |

| ¹³C NMR | Chemical Shifts (ppm) | Confirmation of the carbon skeleton. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of C=O and O-H stretching of the carboxylic acid. |

| UV-Vis Spectroscopy | λmax (nm) | Understanding electronic transitions and color properties. |

This table is for illustrative purposes. Actual predicted values would require specific computational calculations.

Applications in Medicinal Chemistry and Pharmaceutical Development

4-Cyclobutylbenzoic Acid as a Privileged Scaffold or Building Block in Drug Discovery

While not formally designated as a "privileged scaffold" in the classical sense, which implies a molecular framework capable of binding to a wide range of biological targets, the this compound motif functions as a highly valuable building block in drug discovery. nih.govnih.gov Its utility stems from the favorable properties imparted by the cyclobutane (B1203170) ring, which is increasingly being incorporated into drug candidates to enhance their pharmacological characteristics. nih.govnih.gov The four-membered ring can influence a molecule's three-dimensional shape, which is crucial for its interaction with biological targets. nih.gov

Scaffold hopping is a drug design strategy that involves replacing the core molecular structure of a compound with a chemically different scaffold, while maintaining similar biological activity. This approach is often used to improve a compound's properties or to create novel, patentable chemical entities. The this compound moiety can be involved in scaffold hopping, particularly as a bioisosteric replacement for other chemical groups. ctppc.org

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The cyclobutyl group, for instance, can serve as a bioisostere for the commonly used tert-butyl group. While the tert-butyl group is prevalent in many drugs, it can sometimes lead to poor metabolic stability. The cyclobutyl group offers a similar steric bulk but with potentially improved metabolic properties. nih.gov The table below summarizes a comparison of these two groups.

| Property | tert-Butyl Group | Cyclobutyl Group | Implication in Drug Design |

| Structure | -C(CH₃)₃ | -C₄H₇ | Both provide steric bulk to fill hydrophobic pockets in target proteins. |

| Conformation | Freely rotating methyl groups | Rigid, puckered ring | The rigidity of the cyclobutyl group can reduce the entropic penalty upon binding to a target, potentially increasing affinity. nih.gov |

| Metabolic Stability | Can be susceptible to oxidation | Generally more metabolically stable | Replacement of a tert-butyl group with a cyclobutyl group can improve a drug candidate's pharmacokinetic profile. nih.gov |

| Lipophilicity | High | Moderate | The cyclobutyl group can offer a more favorable lipophilicity profile, impacting solubility and absorption. |

The design and synthesis of compound libraries are central to modern drug discovery, enabling the screening of thousands of molecules to identify new therapeutic leads. The this compound motif is a valuable component in the construction of such libraries. Its incorporation can introduce structural diversity and desirable physicochemical properties into the library.

Medicinal chemists can utilize this compound as a starting material or a key intermediate to generate a collection of related compounds with variations at different positions of the molecule. For example, the carboxylic acid group can be converted to a variety of esters, amides, or other functional groups. Additionally, substitutions can be made on the cyclobutane ring or the phenyl ring to explore the structure-activity relationships (SAR) of the resulting compounds. These libraries can then be screened against a range of biological targets to identify novel hits.

Rational Drug Design Strategies Incorporating the this compound Core

Rational drug design involves the development of new medications based on a thorough understanding of the biological target. The this compound core can be strategically incorporated into molecules to achieve specific therapeutic effects. nih.gov

The unique stereochemical properties of the cyclobutyl group make it a valuable component in the design of specific enzyme and receptor inhibitors. The rigid structure of the cyclobutane ring can help to orient other functional groups in the molecule into an optimal conformation for binding to the active site of an enzyme or the binding pocket of a receptor. pharmablock.comnih.gov This can lead to increased potency and selectivity of the inhibitor.

A notable example of the utility of the cyclobutane moiety is in the development of Janus kinase (JAK) inhibitors. nih.gov JAKs are a family of enzymes that play a crucial role in inflammatory and autoimmune diseases, as well as some cancers. wikipedia.org A patent for azetidine (B1206935) and cyclobutane derivatives as JAK inhibitors highlights the importance of this structural motif in this class of drugs. nih.gov The cyclobutyl group can provide the necessary stereochemical control to effectively interact with the kinase binding site. vulcanchem.com

The table below illustrates examples of kinase inhibitors where cycloalkyl groups, including cyclobutane, have been incorporated to enhance their properties.

| Kinase Target | Inhibitor Scaffold | Role of Cycloalkyl Group | Reference |

| Janus Kinase (JAK) | Azetidine and Cyclobutane derivatives | Provides stereochemical control for optimal binding | nih.gov |

| Tankyrase | Triazole-based inhibitors with a trans-1,3-cyclobutyl linker | Provides an optimal balance of rigidity and flexibility, and directs the triazole moiety for efficient π-π interactions | nih.gov |

| Axl Kinase | Quinoline-based inhibitors | A tert-butyl group, for which cyclobutyl is a bioisostere, fits into a key pocket, increasing potency | nih.gov |

The this compound scaffold has also been explored in the context of modulating specific biological pathways, such as fatty acid synthesis. Fatty acid synthase (FAS) is an enzyme that is overexpressed in many cancer cells and is considered a target for anticancer drug development. While direct evidence for this compound as a potent FAS inhibitor is not extensively documented, related heterocyclic regulators of lipid synthesis containing a 4-cyclobutyl-2-methylbenzoic acid moiety have been patented, suggesting a role for this scaffold in modulating lipid metabolism. The modulation of lipid metabolism is a therapeutic strategy for various conditions, including metabolic disorders and cancer. nih.gov

Prodrug Design Based on the Carboxylic Acid Functional Group

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The carboxylic acid group of this compound is an ideal handle for prodrug design. Esterification of the carboxylic acid is a common strategy to improve a drug's oral bioavailability by increasing its lipophilicity and masking the polar carboxylic acid group. nih.govscirp.org

Co-crystallization Strategies for Enhanced Drug Performance

Co-crystallization is a technique in crystal engineering that brings together an Active Pharmaceutical Ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within a new crystal lattice. researchgate.net This method is employed to modify and improve the physicochemical properties of an API, such as its solubility, stability, and dissolution rate, without altering its intrinsic pharmacological activity. researchgate.netcore.ac.uk

The formation of pharmaceutical co-crystals involves creating supramolecular synthons, which are structural units formed by intermolecular interactions. tbzmed.ac.ir For a carboxylic acid like this compound, the most common interaction is the formation of hydrogen bonds between its carboxylic acid group and a complementary functional group on a co-former, such as a pyridine (B92270) or amide group. researchgate.nettbzmed.ac.ir

Several methods are utilized for the preparation of co-crystals:

Solvent Evaporation: This is the most prevalent method, where the API and co-former are dissolved in a common solvent in a specific molar ratio. researchgate.nettbzmed.ac.ir Slow evaporation of the solvent allows for the formation of high-quality single co-crystals suitable for structural analysis. tbzmed.ac.ir The choice of solvent is critical, as the components should have comparable solubility to prevent premature precipitation of one component. researchgate.net

Grinding: Mechanochemical grinding, either neat (dry) or with the assistance of a small amount of liquid (liquid-assisted grinding or LAG), is an environmentally friendly and efficient screening method. tbzmed.ac.ir This solid-state technique involves grinding the API and co-former together, where mechanical energy initiates the co-crystal formation. tbzmed.ac.ir

Slurrying: In this method, the API and co-former are suspended in a solvent in which they have limited solubility. tbzmed.ac.ir The suspension is stirred over time, allowing the components to dissolve and re-precipitate as the more stable co-crystal phase. tbzmed.ac.ir

Reaction Crystallization: This technique is suitable when the co-crystal components have different solubilities. nih.gov It involves generating a supersaturated solution with respect to the co-crystal, leading to its precipitation, while the solution remains unsaturated or saturated with respect to the individual components. nih.gov

Once formed, the new solid phase must be thoroughly characterized to confirm its identity as a co-crystal. Key analytical techniques include:

Powder X-Ray Diffraction (PXRD): This is a primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal is unique and distinct from the patterns of the individual starting materials. For example, in the formation of co-crystals between cilnidipine (B1669028) and benzoic acid, new, unique crystalline peaks were observed at specific 2θ values, confirming the creation of a new phase.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the co-crystal. Typically, a co-crystal will exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the API and co-former. A co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide (B372718) was found to have a higher melting point than either of the pure components, indicating greater thermal stability. doi.org

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, providing evidence of the intermolecular interactions that define the co-crystal structure.